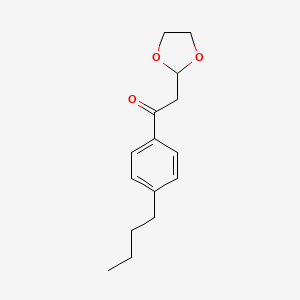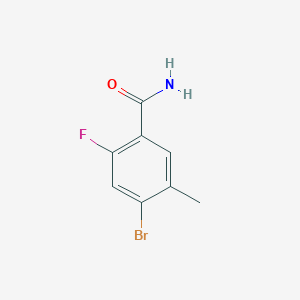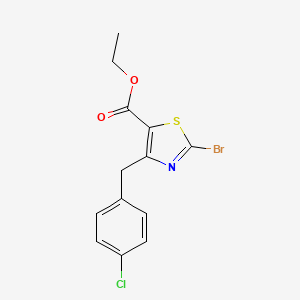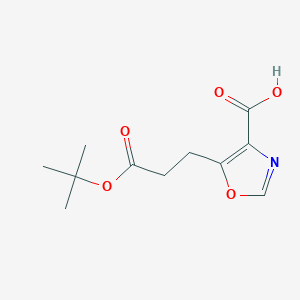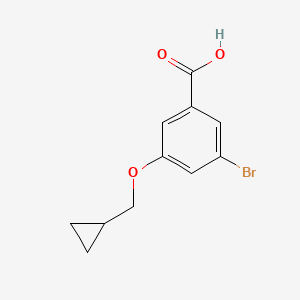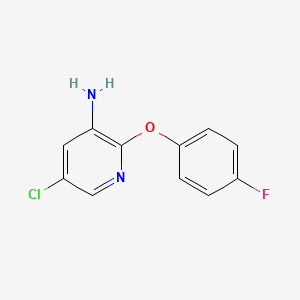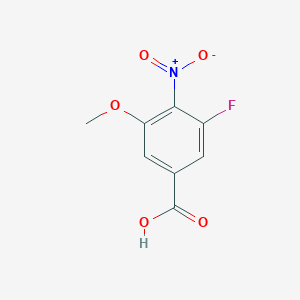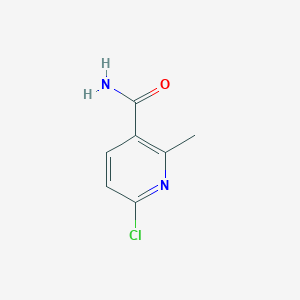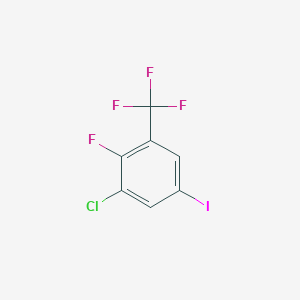
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene”, there are related compounds that have been synthesized. For instance, trifluoromethylpyridines, which share the trifluoromethyl group, have been synthesized for use in agrochemical and pharmaceutical ingredients . The synthesis of these compounds often involves the reaction of an aromatic halide and trifluoromethyl iodide .Scientific Research Applications
Synthesis of Fluoro-Polyimides
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is used in the synthesis of soluble fluoro-polyimides. These polyimides are created by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides. The fluoro-polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them useful in various applications, especially where these properties are desirable (Xie et al., 2001).
Rhenium-Catalyzed Trifluoromethylation
In the field of organic synthesis, this compound plays a role in rhenium-catalyzed trifluoromethylation processes. This method allows for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, which is a key step in the synthesis of many organic compounds (Mejía & Togni, 2012).
Suzuki Coupling Reactions
The compound is also involved in Suzuki coupling reactions. For instance, a study described the Suzuki coupling reaction of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene. This process leads to the production of C-C coupled compounds, which are significant in the development of pharmaceuticals and agrochemicals (Manojkumar et al., 2013).
Preparation of Novel Trisubstituted Ethylenes
This chemical is used in the preparation of novel trisubstituted ethylenes, such as ring-substituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds have applications in the synthesis of polymers and other materials, offering unique properties like improved stability or enhanced performance in specific applications (Humanski et al., 2018).
Studies in Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy
The compound finds application in mass-analyzed-threshold-ionization (MATI) spectroscopy. It's used to investigate the ionic properties of related radical cations in their electronic ground state, which is crucial in understanding the fundamental properties of these compounds (Krüger et al., 2015).
Fluorination Studies
This compound is also used in studies involving the fluorination of aromatic compounds. Research in this area explores the production of lightly fluorinated products, which are important in the development of materials with specific chemical properties (Parsons, 1972).
Mechanism of Action
Target of Action
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is an organic compound
Mode of Action
It’s known that halogenated benzene derivatives can undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile replaces a hydrogen atom in the aromatic system. The specific interactions of this compound with its targets would depend on the nature of the target molecules.
Biochemical Pathways
Halogenated benzene derivatives are often involved in various chemical reactions, including nucleophilic substitutions . These reactions could potentially affect various biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents . This suggests that it could potentially be absorbed and distributed in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment . Furthermore, it should be stored in a sealed container, away from heat sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between this compound and biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with amino acid residues in proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, such as organ damage or systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.
properties
IUPAC Name |
1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4I/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTVLGYWOQCAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735309 | |
| Record name | 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928783-87-3 | |
| Record name | 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928783-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

